![molecular formula C19H27N5O2 B2916805 8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896803-98-8](/img/structure/B2916805.png)
8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a multistep process. Starting from the corresponding 2,4-dihydroxoquinoline derivative , several transformations lead to the formation of 7- (1-isobutyl-1 H -imidazo [4,5- c ]quinolin-4-yl)-7-azabicyclo [4.2.0]octa-1,3,5-trien-8-one analogues. The yield is approximately 96% , and the melting point ranges from 168°C to 170°C . The structures of these compounds were confirmed using various spectroscopic techniques, including IR, 1 H NMR, 13 C NMR , and mass spectral studies .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
The compound has been involved in the synthesis of derivatives with potential anxiolytic and antidepressant activity. For example, Zagórska et al. (2009) synthesized a series of derivatives and evaluated them for their potency as 5-HT(1A) receptor ligands, with some showing comparable activity to Imipramine in the forced swimming test in mice, suggesting their potential for future research in anxiolytic/antidepressant therapies (Zagórska et al., 2009).
Molecular and Structure-Activity Relationships
Further, the structure-activity relationships and molecular studies have identified several derivatives of the compound as potential ligands for serotoninergic and dopaminergic receptors, indicating their relevance in the development of treatments for affective disorders. These studies also highlight the importance of specific substituents for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Biological Evaluation and Potential Therapeutic Uses
The exploration of novel purine alkaloids from marine sources has also highlighted the compound's structural relevance. Qi et al. (2008) isolated new purine alkaloids with weak cytotoxicity towards human cancer cell lines, contributing to the understanding of natural products' potential therapeutic applications (Qi et al., 2008).
Propriétés
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h11-12,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOGIZKSHMMNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)
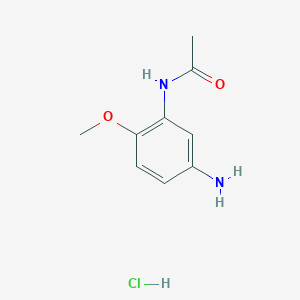

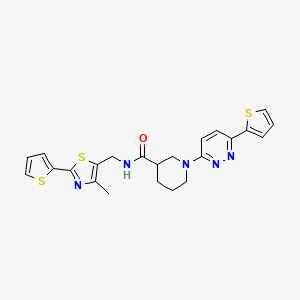
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2916732.png)
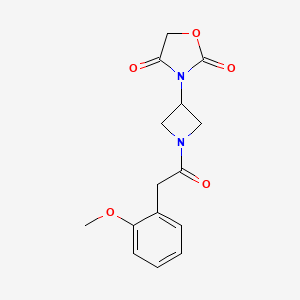
![5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2916735.png)
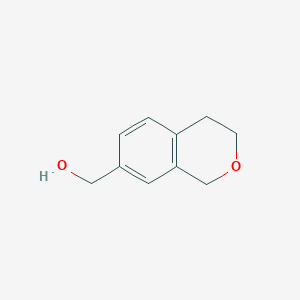
![Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate](/img/structure/B2916739.png)


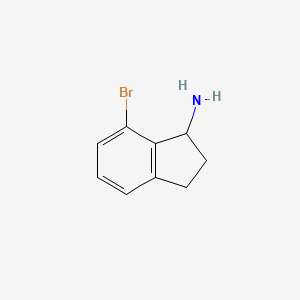
![2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2916745.png)